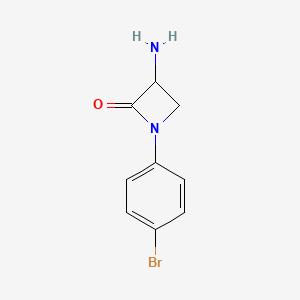
3-Amino-1-(4-bromophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)azetidin-2-one is a nitrogen-containing heterocyclic compound. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure consists of an azetidinone ring substituted with an amino group and a bromophenyl group, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and azetidin-2-one.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-bromobenzaldehyde and azetidin-2-one in the presence of a suitable catalyst.
Amination: The intermediate undergoes amination using ammonia or an amine source to introduce the amino group at the 3-position of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduced forms, including primary or secondary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)azetidin-2-one finds applications in multiple fields:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s azetidinone ring and amino group enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromophenyl)azetidin-2-one: Similar structure but lacks the amino group at the 3-position.
3-Amino-4-(4-bromo-phenyl)-1-methyl-azetidin-2-one: Contains a methyl group at the 1-position, altering its reactivity and properties.
Uniqueness
3-Amino-1-(4-bromophenyl)azetidin-2-one is unique due to the presence of both the amino group and bromophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13/h1-4,8H,5,11H2 |
InChI Key |
BYRSAVKQQHFGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
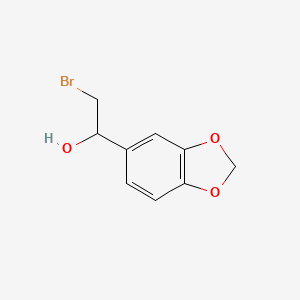

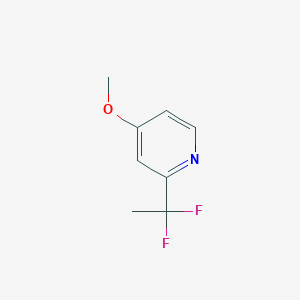
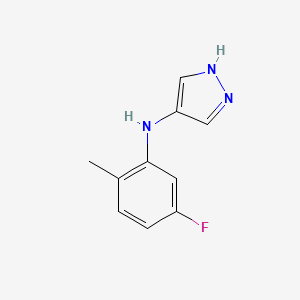

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
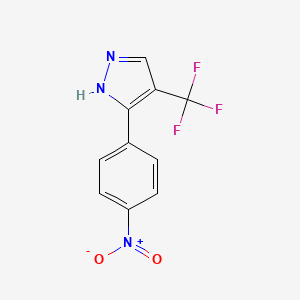
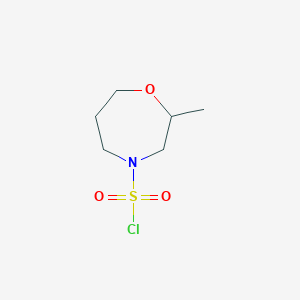
![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13222743.png)

![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
